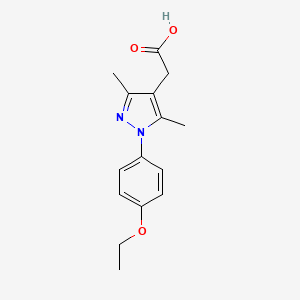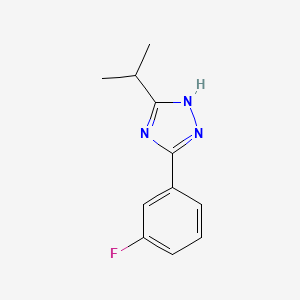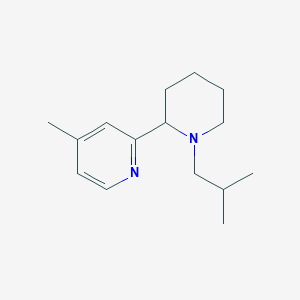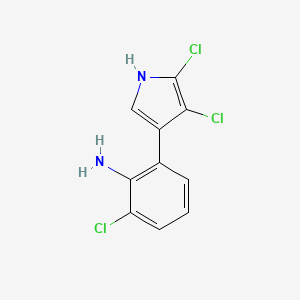
2-Chloro-6-(4,5-dichloro-1H-pyrrol-3-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(4,5-dichloro-1H-pyrrol-3-yl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro-substituted aniline ring and a dichloro-substituted pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4,5-dichloro-1H-pyrrol-3-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloroaniline and 4,5-dichloropyrrole.
Coupling Reaction: The key step involves a coupling reaction between 2-chloroaniline and 4,5-dichloropyrrole.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Chloro-6-(4,5-dichloro-1H-pyrrol-3-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups on the aniline and pyrrole rings can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline and pyrrole derivatives.
科学的研究の応用
2-Chloro-6-(4,5-dichloro-1H-pyrrol-3-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-6-(4,5-dichloro-1H-pyrrol-3-yl)aniline involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application:
Biological Activity: It may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Chemical Reactions: The compound’s reactivity is influenced by the electronic and steric effects of the chloro and pyrrole substituents.
類似化合物との比較
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
2-Chloro-6-(4,5-dichloro-1H-pyrrol-3-yl)aniline is unique due to the presence of both chloro-substituted aniline and dichloro-substituted pyrrole rings. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
124201-43-0 |
|---|---|
分子式 |
C10H7Cl3N2 |
分子量 |
261.5 g/mol |
IUPAC名 |
2-chloro-6-(4,5-dichloro-1H-pyrrol-3-yl)aniline |
InChI |
InChI=1S/C10H7Cl3N2/c11-7-3-1-2-5(9(7)14)6-4-15-10(13)8(6)12/h1-4,15H,14H2 |
InChIキー |
BPFFQNOQBLYXCP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)N)C2=CNC(=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



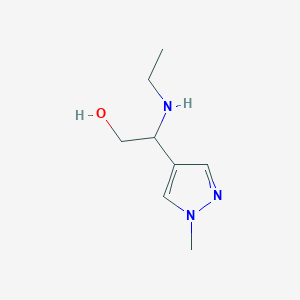
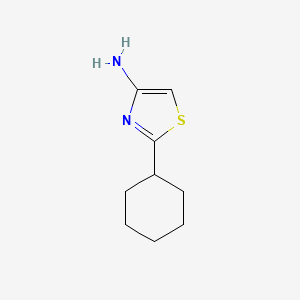
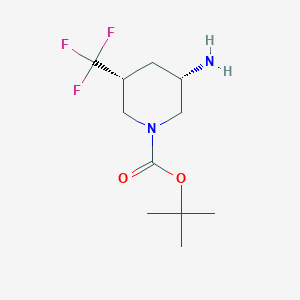
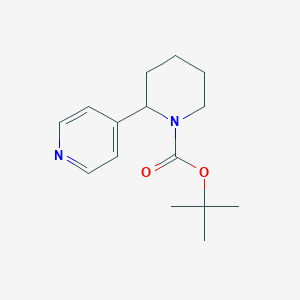

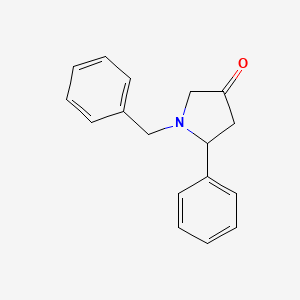

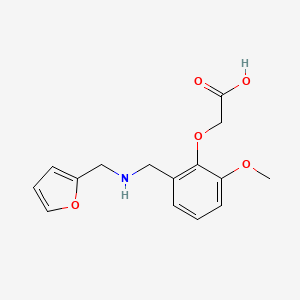
![5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15059345.png)
